2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid
Description
2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (CAS: 67740-23-2) is a triazolopyrimidine derivative with the molecular formula C₈H₁₀N₄O₄S and a molecular weight of 258.25 g/mol. It features a thioether linkage (-S-) connecting the acetic acid moiety to the triazolo[1,5-a]pyrimidine core, which is substituted with a hydroxyl group at position 7 and a methyl group at position 5 .
Properties
IUPAC Name |
2-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-4-2-5(13)12-7(9-4)10-8(11-12)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAOIQTSJQWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound includes a triazole ring which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 150.14 g/mol .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 0.24 to 6.05 μM .
- Mechanism of Action : The anticancer activity is often attributed to the suppression of critical signaling pathways like ERK and the induction of apoptosis in cancer cells .
2. Antioxidant Properties
Compounds similar to this compound have demonstrated antioxidant activities. The antioxidant capacity is crucial for protecting cells from oxidative stress which is implicated in cancer progression .
3. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in cancer proliferation:
- Thymidylate Synthase and HDAC : These enzymes are crucial for DNA synthesis and histone modification respectively; their inhibition can lead to reduced tumor growth .
Case Studies
Several studies provide insights into the biological activity of related compounds:
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 3.91 | Apoptosis induction |
| Study B | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Study C | A549 | 6.05 | Cell cycle arrest at G2/M phase |
These studies highlight the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyrimidine rings can significantly affect biological activity. For instance:
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives are a versatile class of compounds with diverse biological and physicochemical properties. Below, we compare 2-((7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (hereafter referred to as Compound A ) with structurally related analogs, focusing on substituent effects, molecular properties, and reported applications.
Structural and Functional Group Analysis
Key Differences and Implications
Polarity and Solubility: Compound A’s hydroxyl and thioether groups enhance polarity compared to non-hydroxylated analogs like 2-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid . This improves aqueous solubility, critical for pharmacokinetics in drug design. The trifluoromethyl group in 2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid increases lipophilicity, favoring blood-brain barrier penetration .
Reactivity and Synthetic Utility: The chloromethyl substituent in TP1 and S1-TP allows nucleophilic substitution reactions, enabling diversification into amines or heterocycles (e.g., piperidinomethyl in S2-TP) .
Biological Activity: S1-TP and its derivatives exhibit electrochemical behavior linked to their methoxyphenyl and chloromethyl groups, which may correlate with antimicrobial or antitumor activity . The hydroxyl group in Compound A could mimic phenolic moieties in kinase inhibitors, though direct bioactivity data for this compound remains unreported in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
